molecular formula C4H4BrNO4 B1375795 2-Bromooxazole-5-carboxylic acid hydrate CAS No. 1619264-49-1

2-Bromooxazole-5-carboxylic acid hydrate

Cat. No. B1375795
M. Wt: 209.98 g/mol
InChI Key: NVFBWFLTBJBWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromooxazole-5-carboxylic acid hydrate (2-BOCH) is a naturally occurring organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is an important intermediate in the synthesis of many drugs and other pharmaceuticals. 2-BOCH is also used as a reagent in organic synthesis and is an important precursor for the synthesis of many important compounds.

Scientific Research Applications

Synthesis of Derivatives

2-Bromooxazole-5-carboxylic acid hydrate serves as a precursor for various derivatives, useful in scientific research. For instance, 2-Aryloxazoles, 5-deuterio derivatives, and 5-alkyl-2-aryloxazoles are synthesized from 2-aryl-5-bromooxazoles through halogen/metal exchange followed by treatment with different reagents (Kashima & Arao, 1989). This indicates the compound's utility in creating chemically diverse molecules.

Fluorescence Derivatization Reagent

The compound finds application in high-performance liquid chromatography (HPLC) as a fluorescence derivatization reagent. A unique acid hydrazide, 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, characterized by the benzothiazole structure conjugated to an oxazoline moiety, was synthesized. Its sensitivity and separability in the assay of carboxylic acids highlight its efficacy in analytical chemistry applications (Saito et al., 1995).

Bioactive Compound Synthesis

2-Bromooxazole-5-carboxylic acid hydrate is instrumental in synthesizing bioactive compounds. For instance, 2-Halogenatedphenyl benzoxazole-5-carboxylic acids with mono-halogen substituents were synthesized based on the significance of halogen presence in drugs and the importance of benzoxazoles. These compounds were screened for anti-inflammatory activity and cytotoxicity, displaying significant results, which underscores the compound's importance in medicinal chemistry (Thakral et al., 2022).

Advanced Material Synthesis

The compound is also used in synthesizing materials with advanced properties. For example, a study explored the synthesis of fluorescent probes sensitive to amine compounds. 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole was prepared for application in fluorescent probe sensing amino compounds. This highlights the compound's role in developing materials with specific sensing capabilities (Lee et al., 2004).

Safety And Hazards

The safety information for 2-Bromooxazole-5-carboxylic acid hydrate indicates that it should be stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The hazard statements include “Harmful if swallowed” and the precautionary statements include “Avoid breathing dust/fume/gas/mist/vapours/spray” among others .

properties

IUPAC Name

2-bromo-1,3-oxazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO3.H2O/c5-4-6-1-2(9-4)3(7)8;/h1H,(H,7,8);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVFBWFLTBJBWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)Br)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromooxazole-5-carboxylic acid hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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